molecular formula C18H13N3O2S B5547856 4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2(1H)-quinolinone

4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2(1H)-quinolinone

Cat. No. B5547856
M. Wt: 335.4 g/mol
InChI Key: PGPFHYBBHHMMCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2(1H)-quinolinone involves multi-step reaction procedures. One method involves reacting corresponding 2-methyl quinazolinone with substituted benzaldehydes in glacial acetic acid, indicating a versatile approach to modifying the quinazolinone backbone for various biological activities (Gupta et al., 2008). Another pathway entails the reaction of 2-aminobenzohydrazides with Schiff bases, followed by KMnO4 oxidation, leading to the formation of quinazolinones and oxadiazoles, showcasing the compound's synthetic accessibility and structural versatility (Reddy et al., 1986).

Molecular Structure Analysis

The molecular structure of compounds related to 4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2(1H)-quinolinone has been elucidated through various spectroscopic methods. For instance, the structural and electronic properties of related compounds have been extensively studied using ab initio and DFT levels, providing insights into their geometrical parameters, Infrared spectrum, and electronic properties (Amiri et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving 4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2(1H)-quinolinone derivatives showcase their reactivity and potential for further functionalization. One study describes the reaction of 2-aminobenzohydrazides with Schiff bases, highlighting the compound's synthetic flexibility and potential for generating a variety of biologically active derivatives (Reddy et al., 1986).

Physical Properties Analysis

The physical properties of these compounds, such as melting points and solubility, are critical for their application in drug formulation. Studies on similar compounds, focusing on their synthesis and structural characterization, provide valuable data that can be extrapolated to understand the physical characteristics of 4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2(1H)-quinolinone derivatives.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are essential for the compound's application in therapeutic settings. Theoretical studies and spectroscopic characterization offer insights into the compound's stability and reactivity, suggesting its potential as a stable molecule with specific biological activities (Amiri et al., 2016).

Scientific Research Applications

Antimicrobial Activity

Compounds structurally similar to "4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2(1H)-quinolinone" have been synthesized and evaluated for their antimicrobial properties. For instance, the synthesis of 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styrylquinazoline-4(3H)-ones demonstrated notable antibacterial activity against various strains such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, as well as antifungal activity against Aspergillus niger and Fusarium oxysporum (Gupta et al., 2008).

Antioxidant Properties

The compound's analogs have also been investigated for their antioxidant properties. A study on novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones and pyrazolo[3,4:4′,3′]quinolino[5,1-c][1,4,2]oxazaphosphinine derivatives highlighted compounds with significant antioxidant activities, showcasing the potential for these structures in oxidative stress-related research (Hassan et al., 2017).

Anticancer Activity

Research into quinazolinone derivatives, closely related to the compound , has revealed promising anticancer potentials. For example, novel 3-(1,3,4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones were synthesized and showed notable in vitro anticancer activity against HeLa (Human cervical cancer cell) cells, with further in vivo studies confirming their efficacy in reducing tumor growth in mice models (Joseph et al., 2010).

Synthesis Methods

Innovative synthesis methods for compounds including the core structure of "4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2(1H)-quinolinone" have been developed, demonstrating the versatility and interest in these compounds within the chemical research community. For instance, the reaction of 2-aminobenzohydrazides with Schiff bases provided a new route to 3-benzylideneamino-4(3H)-quinazolinones and 2-[2-(methylamino)phenyl]-5-aryl-1,3,4-oxadiazoles, showcasing the compound's relevance in heterocyclic chemistry (Reddy et al., 1986).

properties

IUPAC Name

4-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c22-16-10-13(14-8-4-5-9-15(14)19-16)11-24-18-21-20-17(23-18)12-6-2-1-3-7-12/h1-10H,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPFHYBBHHMMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}quinolin-2(1H)-one

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